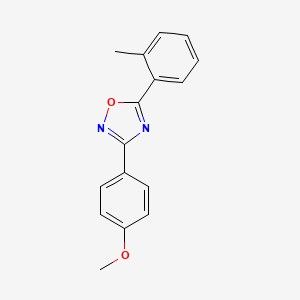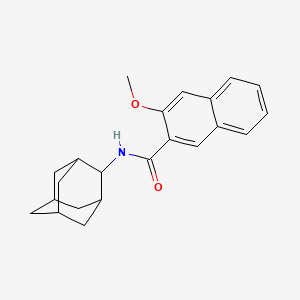![molecular formula C20H21N3O2 B5696939 4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)
4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as DEAB, has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
The mechanism of action of 4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione is related to its ability to inhibit the activity of ALDH. ALDH is an enzyme that is involved in a variety of cellular processes, including the metabolism of certain drugs and the detoxification of reactive aldehydes. By inhibiting the activity of ALDH, this compound can disrupt these processes and lead to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, depending on the specific context in which it is used. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells, potentially making it a useful tool for the development of new cancer therapies. In stem cell research, this compound has been used to inhibit the differentiation of certain cell types, allowing researchers to study the mechanisms of differentiation in more detail.
实验室实验的优点和局限性
The advantages of using 4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione in laboratory experiments include its ability to selectively inhibit the activity of ALDH, its relatively low toxicity, and its potential applications in a variety of research areas. However, there are also some limitations to using this compound, including its relatively high cost, its potential for off-target effects, and the need for careful experimental design to ensure that the results are reproducible and reliable.
未来方向
There are many potential future directions for research on 4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione, including studies of its potential applications in cancer therapy, stem cell research, and drug discovery. Some possible areas of focus for future research include the development of more selective inhibitors of ALDH, the identification of new targets for this compound, and the optimization of this compound synthesis methods to make it more accessible for researchers. Overall, this compound is a valuable tool for scientific research, and its potential applications in a variety of fields make it an exciting area of study for researchers around the world.
合成方法
4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione can be synthesized using a variety of methods, including the reaction of diethylamine and benzaldehyde with 1-phenyl-3,5-pyrazolidinedione. The resulting compound can be purified using standard laboratory techniques, such as recrystallization or column chromatography.
科学研究应用
4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione has been used in a variety of scientific research applications, including studies of cancer, apoptosis, and stem cell differentiation. In cancer research, this compound has been found to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a role in the development and progression of some types of cancer. In stem cell research, this compound has been used to selectively inhibit the differentiation of certain cell types, allowing researchers to study the mechanisms of differentiation in more detail.
属性
IUPAC Name |
(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-22(4-2)16-12-10-15(11-13-16)14-18-19(24)21-23(20(18)25)17-8-6-5-7-9-17/h5-14H,3-4H2,1-2H3,(H,21,24)/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUDEJRUCWPWBC-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)

![2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5696900.png)

![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)
![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)


